molecular formula C8H9Cl2NO2 B1431591 (4-Chloro-pyridin-2-yl)-acetic acid methyl ester hydrochloride CAS No. 1414959-20-8

(4-Chloro-pyridin-2-yl)-acetic acid methyl ester hydrochloride

Cat. No. B1431591
CAS RN: 1414959-20-8
M. Wt: 222.07 g/mol
InChI Key: IBZGONWMPXJELG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloro-pyridin-2-yl)-acetic acid methyl ester hydrochloride, or 4-chloro-PAME, is an organic compound that is widely used in scientific research. It is a white, crystalline solid that is soluble in water and ethanol. 4-chloro-PAME is a potent inhibitor of several enzymes involved in the metabolism of lipids, carbohydrates, and proteins. It is also used as a reagent in organic synthesis.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds. Its reactive ester group can undergo nucleophilic attack, allowing for the introduction of various side chains. This reactivity is exploited in the synthesis of pyrimidine derivatives, which are known for their wide range of pharmacological activities, including antimicrobial, antiviral, and antitumor properties .

Medicinal Chemistry

In medicinal chemistry, this compound is used to develop novel drug candidates. Its structure is a key intermediate in the design of molecules with potential anti-fibrotic activity. Researchers have utilized it to synthesize pyrimidine derivatives that show promising results against fibrotic diseases .

properties

IUPAC Name

methyl 2-(4-chloropyridin-2-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)5-7-4-6(9)2-3-10-7;/h2-4H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZGONWMPXJELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=CC(=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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